6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide, also known as CCMS, is a chemical compound that has shown promising results in scientific research. It is a sulfonamide-based inhibitor that has been studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide involves the inhibition of Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of client proteins. Inhibition of Hsp90 leads to the degradation of client proteins, which results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has also been shown to inhibit tumor growth in xenograft models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is its potent anticancer activity. It has been shown to be effective against various types of cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide in vivo to determine its potential as a cancer therapeutic. Additionally, the development of more soluble analogs of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide may improve its efficacy and make it a more viable therapeutic option. Finally, the combination of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide with other cancer therapeutics may enhance its anticancer activity and reduce the likelihood of resistance.
In conclusion, 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is a promising compound that has shown potent anticancer activity in scientific research. Its inhibition of Hsp90 makes it a promising candidate for further development as a cancer therapeutic. Further research is needed to optimize its synthesis, investigate its pharmacokinetics and pharmacodynamics, and develop more soluble analogs.
Métodos De Síntesis
The synthesis of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide involves the reaction of 2-cyano-3-methylbenzenesulfonamide with 2-bromo-5-cyanopyridine in the presence of a base. The product obtained is then purified by column chromatography to obtain 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide in high yield and purity.
Aplicaciones Científicas De Investigación
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various signaling pathways that are important for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of client proteins, which results in the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
6-cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c1-10-3-2-4-14(13(10)8-16)18-21(19,20)12-6-5-11(7-15)17-9-12/h2-6,9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPHTANORHNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.